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molecular formula C11H8BrN B1282306 3-(3-Bromophenyl)pyridine CAS No. 4422-32-6

3-(3-Bromophenyl)pyridine

Cat. No. B1282306
M. Wt: 234.09 g/mol
InChI Key: JHUIVUBQMBPYJE-UHFFFAOYSA-N
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Patent
US05128335

Procedure details

The reaction of 1-methyl-4-iodopyrazole (Liljefors, S., and Gronowitz S. Chemica Scripta, 15, 102-9 (1980)) (1.3 g, 6.2 mmol) with 3-bromophenyl boronic acid (1.24 g, 6.2 mmol) using the procedure for the preparation of 3-(3'-bromophenyl)pyridine gave crude 4-(m-bromophenyl)-1-methylpyrazole which was chromatographed on a column of Bakers Silica Gel (60-200 mesh) packed and eluted with CH2Cl2. The less polar fractions contained undesired, incorrectly coupled products while the later more polar fractions contained the desired product (0.82 g, 56% yield).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5](I)[CH:4]=[N:3]1.[Br:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[CH:13][CH:14]=1.BrC1C=C(C2C=NC=CC=2)C=CC=1>>[Br:8][C:9]1[CH:14]=[C:13]([C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CN1N=CC(=C1)I
Name
Quantity
1.24 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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